![molecular formula C14H13BrFNO3 B2358053 5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide CAS No. 1797722-06-5](/img/structure/B2358053.png)

5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

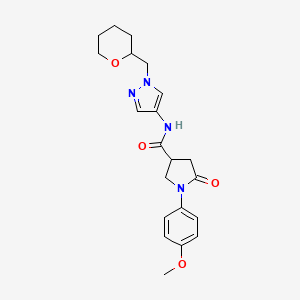

Compounds like “5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide” belong to a class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various methods such as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like catalytic protodeboronation .Scientific Research Applications

Synthesis and Antibacterial Activities

One study focuses on the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides and their antibacterial activities against drug-resistant bacteria. This research demonstrates the potential of furan carboxamide derivatives in addressing antibiotic resistance, highlighting their effectiveness against various bacterial strains including A. baumannii and K. pneumoniae. The study also underscores the role of computational approaches in validating the biological activities of these compounds (Siddiqa et al., 2022).

Antiprotozoal Agents

Another study presents novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, showcasing the synthesis process starting from furan derivatives. These compounds exhibited strong in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).

Radiotracer Synthesis

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination was explored for studying CB1 cannabinoid receptors via PET imaging. This study exemplifies the application of furan carboxamide derivatives in developing radiotracers for neurological research (Katoch-Rouse & Horti, 2003).

Synthesis of Deuterium-Labelled Compounds

Research on the synthesis of deuterium-labelled furan derivatives for use in medicinal chemistry and pharmacological studies further illustrates the versatility of furan carboxamides. These compounds serve as important tools in drug metabolism and pharmacokinetic studies, enabling the tracking of drug distribution and degradation in the body (Stephens et al., 2001).

Antiviral Activity

A study on heterocyclic compounds based on azo-furanones explored their potential anti-avian influenza virus (H5N1) activity. This research highlights the therapeutic potential of furan derivatives against viral infections and the importance of chemical synthesis in discovering novel antiviral agents (Flefel et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may also have diverse effects on cellular biochemistry .

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFNO3/c1-19-12(9-3-2-4-10(16)7-9)8-17-14(18)11-5-6-13(15)20-11/h2-7,12H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODVTJUBVPWBLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(O1)Br)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2357978.png)

![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2357979.png)

![1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2357985.png)

![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)

![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2357993.png)